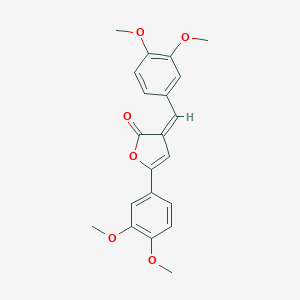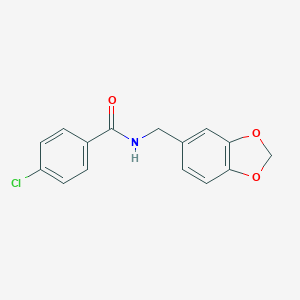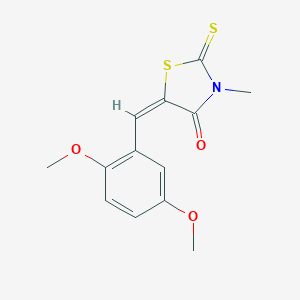![molecular formula C28H21F3N2S B394214 (2Z)-4-(NAPHTHALEN-2-YL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394214.png)
(2Z)-4-(NAPHTHALEN-2-YL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-(NAPHTHALEN-2-YL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with the molecular formula C28H21F3N2S and a molecular weight of 474.5 g/mol. This compound features a thiazole ring, a naphthyl group, a phenethyl group, and a trifluoromethyl-substituted phenyl group, making it a unique and versatile molecule in various scientific fields.
Métodos De Preparación
The synthesis of (2Z)-4-(NAPHTHALEN-2-YL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Phenethyl Group Addition: The phenethyl group can be added through a Grignard reaction, where phenethyl magnesium bromide reacts with a suitable electrophile.
Final Assembly:
Análisis De Reacciones Químicas
(2Z)-4-(NAPHTHALEN-2-YL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
(2Z)-4-(NAPHTHALEN-2-YL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2Z)-4-(NAPHTHALEN-2-YL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The thiazole ring and the trifluoromethyl-substituted phenyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
(2Z)-4-(NAPHTHALEN-2-YL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be compared with other similar compounds, such as:
N-[3-(3,4-dimethoxyphenethyl)-4-(2-naphthyl)-1,3-thiazol-2(3H)-yliden]-N-[3-(trifluoromethyl)phenyl]amine: This compound has similar structural features but includes additional methoxy groups, which may alter its chemical and biological properties.
N-[4-(2-naphthyl)-3-phenethyl-1,3-thiazol-2(3H)-yliden]-N-[4-(trifluoromethyl)phenyl]amine: This compound differs in the position of the trifluoromethyl group, which can affect its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C28H21F3N2S |
|---|---|
Peso molecular |
474.5g/mol |
Nombre IUPAC |
4-naphthalen-2-yl-3-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H21F3N2S/c29-28(30,31)24-11-6-12-25(18-24)32-27-33(16-15-20-7-2-1-3-8-20)26(19-34-27)23-14-13-21-9-4-5-10-22(21)17-23/h1-14,17-19H,15-16H2 |
Clave InChI |
SYMRIQRXPNARMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B394133.png)

![5-(4-Tert-butylphenyl)-2-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-1,2,4-triazole-3-thione](/img/structure/B394137.png)
![(5E)-3-(3-chlorophenyl)-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B394140.png)
![1-(4-Chlorophenyl)-2-[5-phenyl-2-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]ethanone](/img/structure/B394141.png)
![(5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394142.png)
![[5-(Mesitylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B394144.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394145.png)
![{4-Oxo-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B394147.png)
![(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B394149.png)

![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394152.png)
![Ethyl 4-[[3-(4-methoxyphenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperazine-1-carboxylate](/img/structure/B394154.png)
